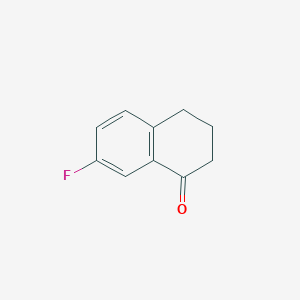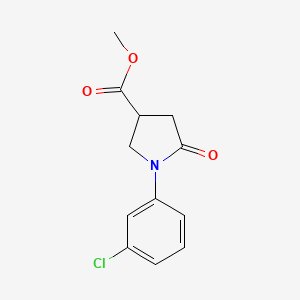
6-Aminohexanoato de tert-butilo
Descripción general
Descripción
Tert-butyl 6-aminohexanoate is a useful research compound. Its molecular formula is C10H21NO2 and its molecular weight is 187.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 6-aminohexanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 6-aminohexanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Intermedio Orgánico
“6-Aminohexanoato de tert-butilo” se utiliza como intermedio orgánico . Los intermedios orgánicos son compuestos que se utilizan en diversas reacciones químicas para producir otros compuestos. Desempeñan un papel crucial en la síntesis de una amplia gama de productos químicos, incluidos productos farmacéuticos, colorantes y polímeros.
Intermedio Farmacéutico
Este compuesto también sirve como intermedio farmacéutico . Los intermedios farmacéuticos son los componentes clave utilizados en la producción de principios farmacéuticos activos (API). Los API son las sustancias en los medicamentos que tienen efectos terapéuticos.
Síntesis Química
“this compound” se utiliza en la síntesis química . Se puede utilizar en la síntesis de una variedad de compuestos químicos. Por ejemplo, se puede utilizar en la preparación de otros ésteres de tert-butilo.
Cromatografía
Este compuesto tiene aplicaciones en cromatografía . La cromatografía es una técnica utilizada para separar mezclas. “this compound” se puede utilizar como fase estacionaria o como fase móvil en los procesos cromatográficos.
Ciencia de los Materiales
“this compound” se utiliza en la ciencia de los materiales . Se puede utilizar en el desarrollo de nuevos materiales con propiedades únicas. Por ejemplo, se puede utilizar en la síntesis de polímeros con características específicas.
Enlazador PROTAC
“this compound” se puede utilizar como enlazador PROTAC . Los PROTAC (Proteolysis Targeting Chimeras) son una clase de fármacos que actúan reclutando una ligasa de ubiquitina E3 para marcar una proteína específica para su degradación. El enlazador es un componente crucial de los PROTAC, que conecta la parte que recluta la ligasa con la parte que une el objetivo.
Safety and Hazards
Tert-butyl 6-aminohexanoate is classified under GHS07 for safety . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Propiedades
IUPAC Name |
tert-butyl 6-aminohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-10(2,3)13-9(12)7-5-4-6-8-11/h4-8,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKHCHKVZVMJRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444319 | |
| Record name | Tert-butyl 6-aminohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5514-98-7 | |
| Record name | Tert-butyl 6-aminohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of tert-butyl 6-aminohexanoate in the synthesis of the camptothecin-melanotransferrin conjugate?
A1: Tert-butyl 6-aminohexanoate serves as a linker molecule in the synthesis of the camptothecin-melanotransferrin conjugate. The research highlights the challenge of modifying the sterically hindered 20-hydroxy group of camptothecin []. To overcome this, the researchers employed a two-step process:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


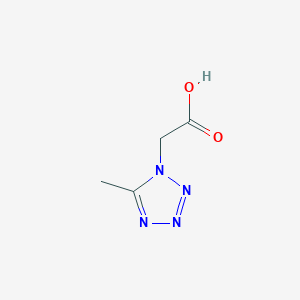
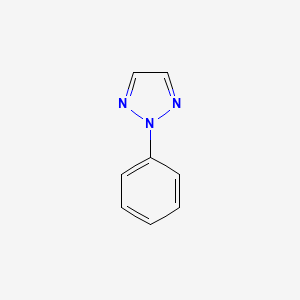
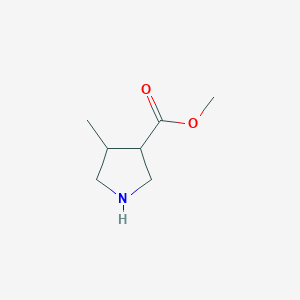
![methyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1310441.png)

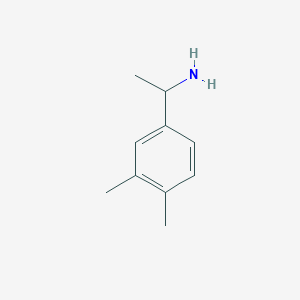
![Acetic acid, [4-methyl-2-(1-methylethyl)phenoxy]-](/img/structure/B1310447.png)
